molecular formula C13H19N B6258910 3,5-dimethyladamantane-1-carbonitrile CAS No. 101901-50-2

3,5-dimethyladamantane-1-carbonitrile

Cat. No.: B6258910
CAS No.: 101901-50-2
M. Wt: 189.3
InChI Key:
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Description

3,5-Dimethyladamantane-1-carbonitrile is a derivative of adamantane, a hydrocarbon with a diamond-like structure. This compound is characterized by the presence of two methyl groups at the 3 and 5 positions and a nitrile group at the 1 position of the adamantane skeleton. It is a versatile compound used in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyladamantane-1-carbonitrile typically involves the bromination of 1,3-dimethyladamantane followed by a nucleophilic substitution reaction with a cyanide source. For instance, 1,3-dimethyladamantane can be brominated using bromine in the presence of a catalyst to form 1-bromo-3,5-dimethyladamantane. This intermediate is then reacted with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyladamantane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dimethyladamantane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyladamantane-1-carbonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of adamantane, like memantine, are known to interact with N-methyl-D-aspartate (NMDA) receptors, which play a role in neurological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its nitrile group makes it a versatile intermediate for further functionalization, and its adamantane core provides structural rigidity and stability .

Properties

CAS No.

101901-50-2

Molecular Formula

C13H19N

Molecular Weight

189.3

Purity

0

Origin of Product

United States

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